![molecular formula C16H17NO6S2 B2626236 2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid CAS No. 325821-40-7](/img/structure/B2626236.png)
2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
This compound, also known as 3-{4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl}propanoic acid, has a CAS Number of 306323-53-5 . It has a molecular weight of 383.45 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoic acid . The InChI code is 1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3H3,(H,18,19)/b12-8+ .Scientific Research Applications
Synthesis and Antitumor Activity
A preparative procedure has been developed for the synthesis of thiazolidinone derivatives, which exhibited moderate antitumor activity against malignant tumor cells. The UO31 renal cancer cell line was particularly sensitive to these compounds, highlighting their potential in cancer treatment research (Horishny & Matiychuk, 2020).
Antimicrobial Properties
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising activities, indicating their potential use as antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Corrosion Inhibition
Research into thiazolidinedione derivatives has also extended into the field of corrosion inhibition. These compounds have been investigated as inhibitors for mild steel corrosion in hydrochloric acid solution, with studies showing increased inhibition efficiency with concentration. This suggests their utility in industrial applications for corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Green Chemistry Synthesis
A green synthesis approach has been developed for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, using water as the optimal reaction medium. This methodology aligns with the principles of green chemistry, providing an environmentally friendly route for synthesizing these compounds with nearly quantitative yields (Horishny & Matiychuk, 2020).
Anticancer Properties
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives and their evaluation for antitumor activity have been explored. These compounds have shown a moderate activity against human cancer cell lines, with the CCRF-CEM leukemia cell line being notably sensitive. This research underscores the potential of thiazolidinone derivatives in developing new anticancer therapies (Horishny & Matiychuk, 2021).
Safety and Hazards
properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-8(15(19)20)17-14(18)12(25-16(17)24)7-9-5-10(21-2)13(23-4)11(6-9)22-3/h5-8H,1-4H3,(H,19,20)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAHFSNHSNCRPZ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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